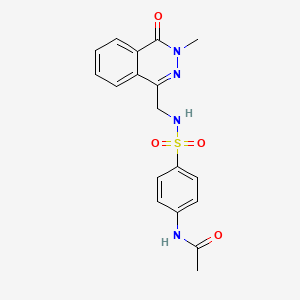

N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide, also known by its chemical structure, is a compound with the following IUPAC name: N,N-dimethyl-4-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzenesulfonamide . It has a molecular weight of 358.42 g/mol .

Synthesis Analysis

The synthetic pathway for this compound involves the reaction of (3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-acetic acid with N,N-dimethylamine and subsequent sulfonation. The resulting product is N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide .

Molecular Structure Analysis

The molecular formula of this compound is C17H18N4O3S . It features a phthalazinone core with a sulfonamide group attached to the phenyl ring. The N,N-dimethylamino substituent enhances its solubility and bioavailability .

Physical And Chemical Properties Analysis

Scientific Research Applications

Hydrogen, Stacking, and Halogen Bonding Analysis

A study on a structurally similar compound, N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, provided insights into the compound's crystal structure stabilization by N-H···O and C-H···O contacts, weak C-H···π, and Se···N interactions. The research highlighted the significance of dispersive interactions and density functional theory (DFT) calculations for understanding stability and reactivity. This analysis may offer a foundation for exploring the subject compound's interaction mechanisms and potential applications in materials science or molecular engineering (Gouda et al., 2022).

Antiviral and Antimicrobial Potential

Another research avenue has been the synthesis and evaluation of compounds with similar frameworks for their antiviral and antimicrobial activities. For instance, derivatives of Naphthalene have been synthesized and screened for inhibitory activity against HIV-1 and HIV-2, showcasing the potential of structurally related compounds in developing new antiviral agents (Hamad et al., 2010). Similarly, novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety have been synthesized, demonstrating promising antibacterial and antifungal activities (Darwish et al., 2014).

Antioxidant Activity and Coordination Chemistry

The synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II) ions have been studied, revealing interesting aspects of hydrogen bonding in the self-assembly process and significant antioxidant activity. These findings suggest the potential use of related compounds in the development of antioxidants and coordination compounds with therapeutic benefits (Chkirate et al., 2019).

Electronic and Biological Interactions

Further research into N-[4-(Ethylsulfamoyl)phenyl]acetamide showcased the compound's structural, electronic, and biological interactions in polar liquids, offering insights into its reactivity and potential pharmaceutical applications. Molecular docking analysis highlighted its fungal and cancer activities, indicating the broad scope of scientific research applications for such compounds (Bharathy et al., 2021).

Safety and Hazards

properties

IUPAC Name |

N-[4-[(3-methyl-4-oxophthalazin-1-yl)methylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c1-12(23)20-13-7-9-14(10-8-13)27(25,26)19-11-17-15-5-3-4-6-16(15)18(24)22(2)21-17/h3-10,19H,11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSSFADRIATYSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B2617521.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-fluorophenyl)butanoic acid](/img/structure/B2617522.png)

![4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid](/img/structure/B2617524.png)

![5-Oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B2617525.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2617527.png)